PF-562271

FAK PYK2 Kinase Inhibitor

Choose PF-562271 for in vivo studies requiring oral bioavailability and sustained dual FAK/PYK2 inhibition. Its validated pharmacodynamic profile (EC50 93 ng/mL, >4h duration) ensures consistent target engagement. The compound's defined CYP3A4 inhibition (5.9-fold increase in midazolam exposure) makes it an essential positive control for DDI studies. Avoid irreproducible results from substitutes lacking this specific dual-kinase selectivity and clinical characterization.

Molecular Formula C21H20F3N7O3S
Molecular Weight 507.5 g/mol
CAS No. 717907-75-0
Cat. No. B1679704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-562271
CAS717907-75-0
SynonymsN-methyl-N-(3-((2-(2-oxo-2,3-dihydro-1H-indol-5-ylamino)-5-trifluoromethyl-pyrimidin-4-ylamino)-methyl)-pyridin-2-yl)-methanesulfonamide
PF-562,271
VS-6062
Molecular FormulaC21H20F3N7O3S
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C
InChIInChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30)
InChIKeyMZDKLVOWGIOKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-562271 (CAS 717907-75-0): What Procurement Teams Need to Know About This FAK/PYK2 Dual Inhibitor


PF-562271 (also designated PF-00562271 and VS-6062) is an orally bioavailable, ATP-competitive, reversible small-molecule inhibitor that targets both Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). As a member of the aminopyridine/aminopyrimidine class of FAK inhibitors, it was originally developed by Pfizer and advanced into Phase I clinical trials for solid tumors [1]. Its defining feature is the high degree of pan-kinase selectivity it achieves beyond its intended targets, a critical attribute that distinguishes it from other early-generation FAK inhibitors that often carried a broader, less favorable off-target profile [2].

PF-562271 (CAS 717907-75-0) Sourcing Alert: Why FAK Inhibitor Potency and Selectivity Are Not Interchangeable


Substituting PF-562271 with another FAK inhibitor based solely on a similar biochemical IC50 value against FAK is scientifically unsound and can lead to irreproducible or misleading experimental results. In-cell activity, PYK2 co-inhibition, and the risk of off-target modulation of critical cell cycle regulators like CDKs vary substantially across the FAK inhibitor class. For instance, while several inhibitors demonstrate low nanomolar potency against isolated FAK kinase domains, their functional selectivity and cellular EC50 values differ dramatically [1]. PF-562271's established dual FAK/PYK2 inhibition profile [2] and its specific, well-characterized interaction with CYP3A4 in human subjects [3] represent a unique combination of properties that cannot be assumed for even structurally similar analogs, directly impacting both in vivo experimental design and the interpretation of combination therapy studies.

PF-562271 (CAS 717907-75-0) Quantitative Evidence Guide: Potency, Selectivity, and In Vivo Efficacy Versus Comparators


FAK vs. PYK2 Dual Inhibition Profile of PF-562271

PF-562271 demonstrates a balanced dual inhibition of FAK and the closely related kinase PYK2, with IC50 values of 1.5 nM and 14 nM, respectively, in cell-free biochemical assays [1]. This contrasts with PF-573228, which exhibits a much larger selectivity window for FAK over PYK2, reported as 50- to 250-fold . Furthermore, PF-562271's cellular potency is confirmed with an IC50 of 5 nM in a phospho-FAK cell-based assay, validating its ability to engage the target in a more complex biological context [1].

FAK PYK2 Kinase Inhibitor Selectivity

In Vivo Pharmacodynamic Efficacy of PF-562271

PF-562271 achieves significant and sustained target engagement in vivo. A single oral dose of 33 mg/kg in tumor-bearing mice inhibited FAK phosphorylation with a calculated EC50 of 93 ng/mL (total drug concentration) [1]. Critically, this inhibition was sustained, with greater than 50% reduction in pFAK levels persisting for more than 4 hours post-dose [1]. While PF-573228 is used extensively in vitro, it lacks a comparable body of evidence for robust, sustained oral in vivo pharmacodynamics, as it is primarily employed as an in vitro chemical probe .

Pharmacodynamics In Vivo Xenograft FAK Inhibition

Clinical Development Status of PF-562271 vs. Later-Generation FAK Inhibitors

PF-562271 was evaluated in a first-in-human Phase I dose-escalation trial involving 99 patients with advanced solid tumors, establishing a recommended Phase II dose (RP2D) of 125 mg twice daily with food [1]. In this trial, it demonstrated a manageable safety profile and led to stable disease in a subset of patients (15 patients remaining stable for six or more cycles) [1]. In contrast, defactinib (VS-6063) advanced to Phase II clinical trials for non-small cell lung cancer [2], and GSK2256098 has reported a biochemical Ki of 0.4 nM for FAK . While these later-generation compounds may possess improved potency or clinical progression, PF-562271 remains the benchmark first-generation clinical candidate with an extensive and publicly available preclinical and clinical dataset [3].

Clinical Trial Phase 1 Solid Tumors FAK

PF-562271 (CAS 717907-75-0) Application Scenarios: Where Its Unique Profile Delivers Scientific Value


Preclinical In Vivo Pharmacology of Oral FAK/PYK2 Dual Inhibition

Researchers requiring an orally bioavailable, dual FAK/PYK2 inhibitor for in vivo mouse models of cancer, fibrosis, or inflammation should prioritize PF-562271. Unlike the in vitro probe PF-573228, PF-562271 has a validated oral pharmacodynamic profile in rodents with a defined EC50 (93 ng/mL) and sustained duration of action (>4 hours), ensuring consistent target engagement throughout an in-life study [1].

Investigating Mechanisms of Compensation Between FAK and PYK2 Signaling

In cellular systems where PYK2 signaling may compensate for the loss of FAK activity, PF-562271 is the appropriate tool compound. Its balanced dual inhibition (FAK IC50: 1.5 nM; PYK2 IC50: 14 nM) is a defined characteristic [2]. In contrast, using a highly FAK-selective inhibitor like PF-573228 (50- to 250-fold selectivity) would yield an incomplete assessment of the pathway's role, potentially missing critical PYK2-driven biology .

Benchmarking Novel FAK-Targeting Modalities Against a Clinical Candidate

For the development of next-generation FAK-targeting agents (e.g., PROTACs, new chemical entities), PF-562271 serves as an essential positive control and benchmark. Its extensive preclinical and Phase I clinical dataset, including defined human PK/PD and safety parameters, provides a critical baseline for evaluating the translational potential of novel compounds [3].

Studies of CYP3A4-Mediated Drug-Drug Interactions (DDI)

PF-562271 is a clinically characterized, potent inhibitor of CYP3A4. A clinical study demonstrated that co-administration of PF-562271 (125 mg BID) increased total exposure of the CYP3A probe midazolam by approximately 5.9-fold [4]. This makes PF-562271 a valuable tool for setting up positive controls in in vitro and in vivo DDI studies or for investigating the consequences of CYP3A auto-inhibition in a pharmacokinetic context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-562271

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.